mPGES-1 Inhibitory Potency: 506 nM IC₅₀ in Human HEK293 Cells
The target compound inhibits recombinant human mPGES-1 transfected into HEK293 cells with an IC₅₀ of 506 nM, measured as reduction in PGE₂ production after 60 min via HTRF assay [1]. This places it in a moderate potency range relative to the mPGES-1 inhibitor class, where reported IC₅₀ values span from low nanomolar (e.g., ~30 nM for MF63 and related imidazoles) to several micromolar for early leads [2]. While no direct head-to-head comparator data with a close structural analog (e.g., the 5-methoxy or 5-fluoro pyrimidine congener) is publicly available, the 506 nM value serves as a quantitative baseline for procurement decisions where mPGES-1 activity is the screening endpoint.
| Evidence Dimension | mPGES-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 506 nM |
| Comparator Or Baseline | Class baseline: reported mPGES-1 inhibitors range from ~30 nM (MF63) to >10 µM (early leads); specific 5-substituted pyrimidine congener data not available in public domain. |
| Quantified Difference | Approximately 17-fold lower potency than the most potent class members (MF63), but ~20-fold more potent than the weakest reported active leads. |
| Conditions | Inhibition of mPGES-1 transfected in human HEK293 cells, PGE₂ production measured after 60 min by HTRF assay. |
Why This Matters
Researchers procuring compounds for mPGES-1 inhibitor screening require a known IC₅₀ anchor to calibrate assay sensitivity and compare hit series; the 506 nM value provides a reproducible benchmark for this purpose.
- [1] BindingDB. BDBM50360819 (CHEMBL1934797). IC₅₀ = 506 nM, HEK293 mPGES-1 HTRF assay. Primary curation from Dainippon Sumitomo Pharma / ChEMBL. View Source
- [2] Xu, D. et al. (2008) MF63 [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)terephthalic acid], a selective mPGES-1 inhibitor with IC₅₀ = 30 nM. J. Pharmacol. Exp. Ther. 326: 754–763. Representative class comparator. View Source
